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Executive Summary
4-Ethynyl-2-methylpyridine is a heterocyclic building block of significant interest in medicinal

chemistry and materials science. Its unique structure, combining a pyridine core, a reactive

terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex

molecules. This guide provides a detailed examination of its molecular structure,

physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-

proven insights into its synthetic utility, including a detailed protocol for its preparation via

Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its

effective and safe application in a research environment. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage the unique

properties of this compound in their work.

Introduction: A Versatile Heterocyclic Intermediate
The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved

pharmaceuticals that span a wide range of therapeutic areas.[1] 4-Ethynyl-2-methylpyridine
emerges as a particularly valuable derivative, integrating three key functional motifs. The

pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the
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methyl group at the 2-position modulates reactivity and provides a potential point for further

functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for

modern synthetic transformations.

The significance of this compound is highlighted by its incorporation into potent and selective

antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[2] These antagonists

are critical research tools and potential therapeutics for central nervous system (CNS)

disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne

makes 4-ethynyl-2-methylpyridine an ideal substrate for copper-catalyzed azide-alkyne

cycloaddition (CuAAC), or "click chemistry," enabling its use in bioconjugation, polymer

science, and the development of functional materials.[3] This guide serves to consolidate the

known and predicted properties of this molecule to facilitate its application in these cutting-edge

fields.

Molecular Structure and Identification
Correctly identifying a chemical entity is the foundation of sound scientific work. The structural

and identifying information for 4-Ethynyl-2-methylpyridine is summarized below.

Identifier Value Source

IUPAC Name 4-ethynyl-2-methylpyridine N/A

CAS Number 30413-56-0 [4][5][6]

Molecular Formula C₈H₇N [3][5][7]

Molecular Weight 117.15 g/mol [3]

Canonical SMILES CC1=NC=CC(C#C)=C1 [5][7]

InChI Key
IBKIVAAQROPWIF-

UHFFFAOYSA-N
[7]

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and

chemical systems, influencing everything from reaction kinetics to bioavailability.
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Property Value / Description Rationale and References

Appearance

Expected to be a liquid or low-

melting solid at room

temperature.

Based on analogous

compounds like 2-

ethynylpyridine (liquid) and 2-

methylpyridine (liquid).[8]

Boiling Point Data not available. N/A

Melting Point Data not available. N/A

Solubility

Predicted to be soluble in

common organic solvents

(e.g., DCM, EtOAc, MeOH,

THF, DMSO). Limited solubility

in non-polar solvents like

hexanes.

The pyridine ring provides

polarity, while the hydrocarbon

portions (methyl, ethynyl)

enhance organosolubility. 2-

Amino-4-methylpyridine is

noted to be soluble in water

and alcohols.

pKa (of conjugate acid) Estimated: ~5.5 - 5.8

The pKa of the conjugate acid

of 2-methylpyridine is ~5.96.[8]

[9][10] The ethynyl group at the

4-position is weakly electron-

withdrawing, which is expected

to slightly reduce the basicity

of the pyridine nitrogen

compared to the parent

picoline.

logP (predicted) 1.5

[7][11] This value suggests

moderate lipophilicity, a

common feature in drug

candidates.

Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. While

published spectra for this specific compound are not readily available, its characteristic features

can be reliably predicted based on fundamental principles.[12]
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Technique Expected Features

¹H NMR

δ ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent

to N).δ ~7.1-7.3 ppm (m, 2H): Protons at C3 and

C5.δ ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-

C≡C-H).δ ~2.5 ppm (s, 3H): Methyl protons (-

CH₃).

¹³C NMR

δ ~158-160 ppm: C2 (attached to methyl).δ

~148-150 ppm: C6.δ ~120-125 ppm: Aromatic

CH carbons (C3, C5).δ ~130-135 ppm: C4

(attached to alkyne).δ ~83 ppm: Quaternary

alkyne carbon (-C≡C-H).δ ~78 ppm: Terminal

alkyne carbon (-C≡C-H).δ ~24 ppm: Methyl

carbon (-CH₃).

Infrared (IR)

~3300 cm⁻¹ (strong, sharp): ≡C-H stretch.~3050

cm⁻¹ (weak): Aromatic C-H stretch.~2950 cm⁻¹

(weak): Aliphatic C-H stretch.~2110 cm⁻¹ (weak,

sharp): C≡C stretch.~1600, 1480 cm⁻¹

(medium): Pyridine ring C=C and C=N

stretching vibrations.

Mass Spec. (EI)

m/z 117 (M⁺): Molecular ion peak.m/z 116: [M-

H]⁺, loss of the acetylenic proton.m/z 91: [M-

C₂H₂]⁺, loss of acetylene.

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-ethynyl-2-methylpyridine lies in the distinct reactivity of its functional

groups. The terminal alkyne is, by far, the most versatile handle for derivatization.
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Reactions of the Terminal Alkyne Reactions of the Pyridine Ring

4-Ethynyl-2-methylpyridine

Coupled Biaryl Product

Sonogashira Coupling
(Pd catalyst, Cu(I), base, Ar-X)

1,2,3-Triazole Adduct

CuAAC 'Click' Chemistry
(Cu(I) catalyst, R-N₃)

Symmetrical Diyne

Glaser Coupling
(Cu catalyst, oxidant)

Pyridine N-Oxide

N-Oxidation
(m-CPBA)

N-Alkyl Pyridinium Salt

Quaternization
(R-X)

Click to download full resolution via product page

Caption: Key reaction pathways for 4-Ethynyl-2-methylpyridine.

Sonogashira Coupling: As a terminal alkyne, the compound readily participates in palladium-

catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for

creating C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems often

found in pharmaceuticals and organic electronics.[13]

Click Chemistry (CuAAC): The ethynyl group is an ideal partner for the copper(I)-catalyzed

azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and

tolerance of a wide range of functional groups, making it a premier choice for bioconjugation,

drug discovery, and materials science applications.

Other Alkyne Reactions: It can also undergo other classical alkyne transformations, including

Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl

ketone.

Pyridine Ring Reactivity: The lone pair on the pyridine nitrogen is basic and nucleophilic. It

can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl
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halides to form quaternary pyridinium salts. These transformations alter the electronic

properties of the ring and can be used to tune the compound's characteristics.

Synthesis and Purification Protocol
A reliable synthesis is crucial for utilizing any building block. The most direct and common

approach to synthesizing 4-ethynyl-2-methylpyridine is through a Sonogashira coupling of a

suitable halopyridine precursor, followed by deprotection.

Workflow: Synthesis of 4-Ethynyl-2-methylpyridine

Starting Materials:
- 4-Bromo-2-methylpyridine

- Ethynyltrimethylsilane

Sonogashira Coupling
- Pd(PPh₃)₂Cl₂, CuI

- Et₃N, THF
- Reflux, 4h

Aqueous Workup
& Solvent Removal

Desilylation
- K₂CO₃, MeOH

- RT, 2h

Purification
- Column Chromatography

(Silica, Hex/EtOAc)

Final Product:
4-Ethynyl-2-methylpyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Ethynyl-2-methylpyridine.

Step-by-Step Methodology:

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine

(1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03

eq).

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine

(Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring

solution.

Coupling Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6

hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-

methylpyridine is consumed.
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Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with

saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure. The result is the crude TMS-

protected intermediate.

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate

(K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-3 hours.

Final Isolation: Once the deprotection is complete (monitored by TLC), remove the methanol

under reduced pressure. Add water and extract the product with ethyl acetate or

dichloromethane.

Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the

crude product by flash column chromatography on silica gel using a hexane/ethyl acetate

gradient to yield pure 4-ethynyl-2-methylpyridine.

Characterization: Confirm the structure and purity of the final product using NMR and MS,

comparing the results to the predicted profiles in Section 4.0.

Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining compound integrity. While a

specific safety data sheet (SDS) for 4-ethynyl-2-methylpyridine is not widely available, data

from analogous compounds can guide safe practices.

Hazard Profile (Inferred): Likely to be harmful if swallowed or inhaled and may cause skin

and serious eye irritation.[14][15][16] Pyridine derivatives often have a strong, unpleasant

odor.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety

goggles.[14][15]

Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-

proof tools, as pyridine derivatives can be flammable.[16]
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and

incompatible materials such as strong oxidizing agents and strong acids.[5][14]

Recommended storage temperature is 2-8°C.[5]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter drains.

Conclusion
4-Ethynyl-2-methylpyridine stands out as a high-value synthetic intermediate with significant

potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal

alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By

understanding its fundamental physicochemical properties, spectroscopic signatures, and

reactivity, researchers can confidently and effectively incorporate this building block into

complex synthetic campaigns, accelerating the development of novel molecules with tailored

functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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